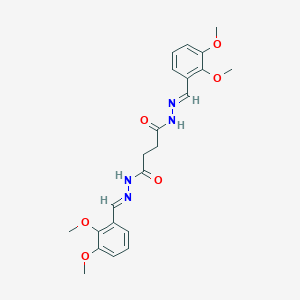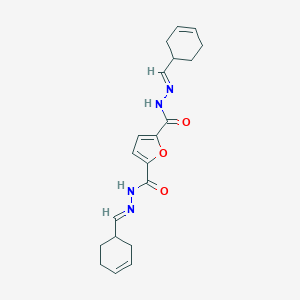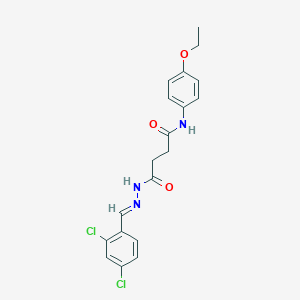![molecular formula C23H20BrN3O3 B449383 N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449383.png)
N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a complex organic compound with a molecular formula of C22H18BrN3O3 This compound is known for its unique structure, which includes a bromophenyl group, a phenoxybenzylidene moiety, and a hydrazino butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: The reaction between 3-phenoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 3-bromobenzoyl chloride to form the desired product.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can be compared with other similar compounds such as:
- 3-bromo-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- N-(4-bromophenyl)-2-((oxo(2-(3-phenoxybenzylidene)hydrazino)ac)amino)benzamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H20BrN3O3 |
|---|---|
Poids moléculaire |
466.3g/mol |
Nom IUPAC |
N-(3-bromophenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C23H20BrN3O3/c24-18-7-5-8-19(15-18)26-22(28)12-13-23(29)27-25-16-17-6-4-11-21(14-17)30-20-9-2-1-3-10-20/h1-11,14-16H,12-13H2,(H,26,28)(H,27,29)/b25-16+ |
Clé InChI |
YAJVYADFLLJTPU-PCLIKHOPSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B449301.png)
![N'~1~,N'~8~-ditricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanedihydrazide](/img/structure/B449303.png)

![N-{3-nitrophenyl}-2-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-2-oxoacetamide](/img/structure/B449305.png)
![N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide](/img/structure/B449306.png)
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449308.png)

![3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE](/img/structure/B449311.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B449312.png)
![4-[2-(3-Ethoxy-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B449314.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (4-bromophenyl)hydrazone](/img/structure/B449316.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2,4-dichlorobenzohydrazide](/img/structure/B449318.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide](/img/structure/B449322.png)
